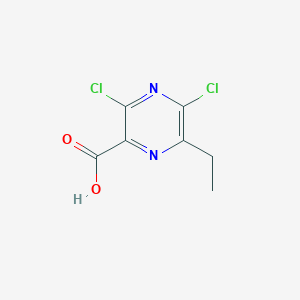![molecular formula C13H16BNO2S B3032517 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isothiazole CAS No. 2096337-96-9](/img/structure/B3032517.png)
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isothiazole
概要
説明
Synthesis Analysis
The synthesis of related compounds involves palladium-catalyzed borylation reactions. For instance, the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes is achieved through the borylation of aryl bromides using 2,2'-bis(1,3,2-benzodioxaborole) and pinacol with a palladium catalyst . This method is particularly effective for aryl bromides with sulfonyl groups. Similarly, the synthesis of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate involves substitution reactions and is confirmed by various spectroscopic methods .
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using spectroscopic techniques such as FTIR, NMR, and mass spectrometry. For example, the structure of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate was confirmed by these methods and further analyzed using X-ray diffraction and density functional theory (DFT) calculations .
Chemical Reactions Analysis
The papers describe various chemical reactions involving benzisothiazole and dioxaborolane derivatives. For instance, 5,5'-Dimethyl-3,3'-azoisoxazole is used as a reagent for the selective esterification of benzylic alcohols and phenols . Additionally, 1,2-benzisothiazole derivatives have been developed as inhibitors of carbonic anhydrase isoform IX and have shown specific activity against cancer cells .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are often elucidated through experimental and computational methods. The DFT study of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate provides insights into its physicochemical features, such as molecular electrostatic potential and frontier molecular orbitals .
科学的研究の応用
Synthesis and Crystal Structure Analysis :
- Compounds containing 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate are synthesized and analyzed. Their structures are confirmed using various spectroscopic methods and X-ray diffraction. Conformational analysis through density functional theory (DFT) demonstrates consistency between the molecular structures optimized by DFT and those determined by X-ray diffraction (Huang et al., 2021).
Microwave-Assisted Synthesis :
- Microwave-assisted synthesis techniques are employed to access N-Substituted 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazoles. These techniques facilitate the efficient synthesis of a wide variety of heteroaryl-substituted benzimidazoles (Rheault et al., 2009).
Boron-Containing Compounds in Catalysis :
- Boron-containing compounds like 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives show promising applications in catalysis. For example, their use in Pd-catalyzed borylation reactions demonstrates their potential in synthesizing various arenes (Takagi & Yamakawa, 2013).
Boronate-Based Fluorescence Probes :
- The development of boronate-based fluorescence probes incorporating 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) structures for the detection of hydrogen peroxide is another significant application. These probes show potential for biological and chemical sensing (Lampard et al., 2018).
Pharmaceutical Applications :
- In the pharmaceutical domain, compounds with the 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) structure are utilized as intermediates in the synthesis of various drugs and bioactive molecules. For instance, their role in creating derivatives for inhibiting Mycobacterium tuberculosis DNA GyrB highlights their importance in drug discovery (Reddy et al., 2014).
Safety and Hazards
将来の方向性
作用機序
Mode of Action
Compounds with similar structures have been used in the suzuki–miyaura reaction, a type of cross-coupling reaction, to form biaryl compounds . These reactions are often used in the synthesis of various pharmaceuticals.
Biochemical Pathways
It’s worth noting that the compound can be involved in various chemical reactions, such as the suzuki–miyaura cross-coupling reaction , which could potentially affect various biochemical pathways.
特性
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)10-5-6-11-9(7-10)8-18-15-11/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLSSEGFCIOQOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CSN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301155629 | |
| Record name | 2,1-Benzisothiazole, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301155629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2096337-96-9 | |
| Record name | 2,1-Benzisothiazole, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096337-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,1-Benzisothiazole, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301155629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



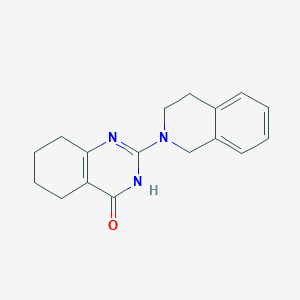

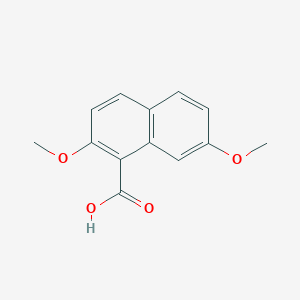
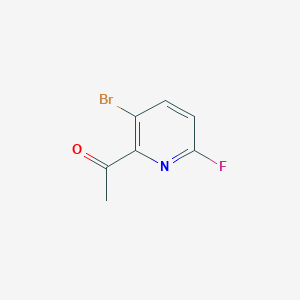
![5-amino-2-[(3,5-dichlorophenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B3032444.png)

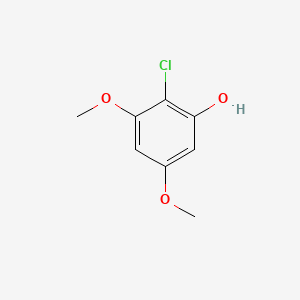
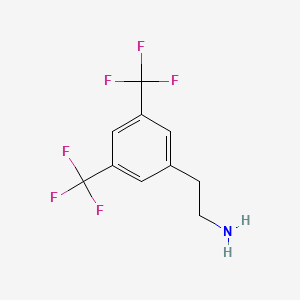

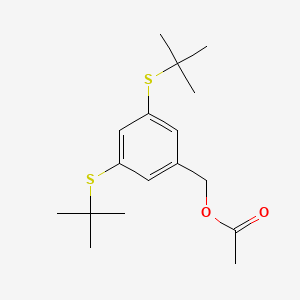
![4-[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B3032450.png)
![2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B3032453.png)

